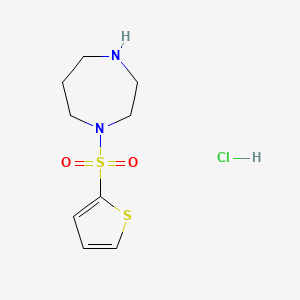

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related diazepine derivatives. For instance, the first paper discusses the synthesis and structural proof of substituted 5-Phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-ones, which are structurally related to the compound . The second paper presents the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, another class of diazepine derivatives with anxiolytic activity . These studies provide a foundation for understanding the chemical behavior and potential applications of this compound.

Synthesis Analysis

The synthesis of diazepine derivatives typically involves multi-step reactions, including condensation and cyclization processes. In the first paper, chlorination and nitration reactions are described for the synthesis of chloro derivatives of diazepines . The second paper outlines a two-step synthesis involving condensation of 2,3-diaminopyridine with benzoylacetone, followed by cyclization with substituted benzaldehydes . These methods suggest that the synthesis of this compound might also involve similar strategies, such as the use of sulfonyl chloride derivatives and subsequent cyclization to form the seven-membered diazepane ring.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The first paper provides evidence that electrophilic substitution in the diazepine ring occurs at a specific position, which is important for understanding the reactivity of these compounds . Although the exact molecular structure of this compound is not discussed, the structural analysis of related compounds can be used to predict the likely sites of reactivity and the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactions of diazepine derivatives can include electrophilic substitution, as mentioned in the first paper . This suggests that this compound may also undergo similar reactions, potentially leading to further functionalization of the compound. The anxiolytic activity observed in some diazepine derivatives, as reported in the second paper, indicates that chemical modifications can significantly impact the biological properties of these molecules .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of structurally related diazepine compounds. For example, the solubility, melting points, and stability of these compounds can be influenced by the nature of the substituents on the diazepine ring. The presence of a sulfonyl group in the compound of interest suggests that it may have different solubility characteristics compared to the compounds discussed in the papers . Additionally, the hydrochloride salt form of the compound is likely to be more water-soluble, which could be relevant for its potential use in pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis and Molecular Interactions

- The compound 2-Methyl-2,4-di-thiophen-2′,2″-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine, related to 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride, was synthesized and its reactions with dialkyltin(IV)dichlorides studied. This research highlighted the change in conformation of the benzodiazepine due to H-bonds formation (Garoufis et al., 2015).

Structural Characterization and Tautomeric Forms

- A study on diazepines derivatives, including compounds similar to this compound, revealed their molecular identities and geometries through X-ray diffraction analysis. The research confirmed that these compounds exist in imine-enamine and diimine tautomeric forms (Ahumada et al., 2016).

Synthesis and Biological Screening

- Novel derivatives of Benzodiazepines, structurally related to this compound, were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).

Catalysis and Epoxidation

- Manganese(III) complexes with 1,4-benzodiazepane derivatives, akin to the compound , were used as catalysts for olefin epoxidation. This research demonstrated how the Lewis acidity of the Mn(III) center influences the yield and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Synthesis of Diazacycles

- A study reported the synthesis of 1,4-diazacycles, which include compounds like this compound. These compounds were synthesized by diol-diamine coupling using a ruthenium(II) catalyst, demonstrating a novel method for creating such structures (Nalikezhathu et al., 2023).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEJGDICLORISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)